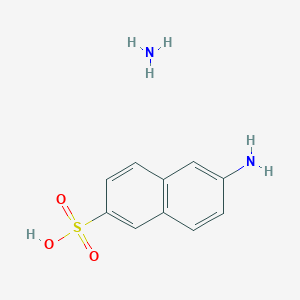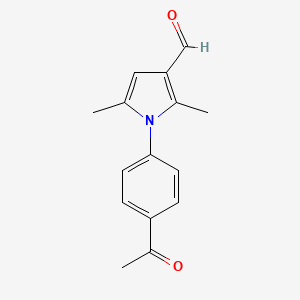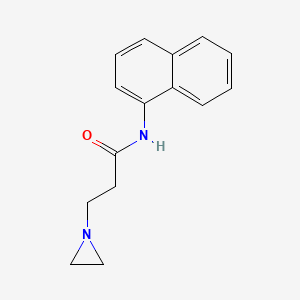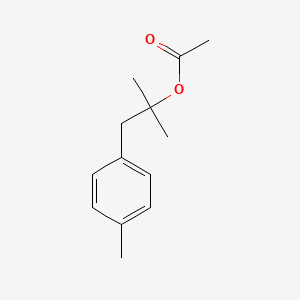
alpha,alpha,4-Trimethylphenethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha,4-Trimethylphenethyl acetate is an organic compound with the molecular formula C12H16O2. It is a colorless liquid that is used in various industrial and research applications. This compound is known for its pleasant floral odor, making it a valuable ingredient in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha,4-Trimethylphenethyl acetate typically involves the esterification of alpha,alpha,4-Trimethylphenethyl alcohol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The raw materials are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha,4-Trimethylphenethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is alpha,alpha,4-Trimethylphenylacetic acid.
Reduction: The major product is alpha,alpha,4-Trimethylphenethyl alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Alpha,alpha,4-Trimethylphenethyl acetate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug delivery.
Industry: It is widely used in the fragrance industry due to its pleasant odor, and in the production of various consumer products.
Mechanism of Action
The mechanism of action of alpha,alpha,4-Trimethylphenethyl acetate involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release alpha,alpha,4-Trimethylphenethyl alcohol and acetic acid. The alcohol can then interact with various cellular pathways, potentially influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- Alpha,alpha-Dimethylphenethyl acetate
- Alpha,alpha,4-Trimethylbenzyl acetate
- Alpha,alpha,4-Trimethylphenylpropionate
Uniqueness
Alpha,alpha,4-Trimethylphenethyl acetate is unique due to its specific structural features, which impart distinct chemical and physical properties. Its pleasant floral odor sets it apart from other similar compounds, making it particularly valuable in the fragrance industry. Additionally, its reactivity and stability under various conditions make it a versatile compound for research and industrial applications.
Properties
CAS No. |
71617-15-7 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[2-methyl-1-(4-methylphenyl)propan-2-yl] acetate |
InChI |
InChI=1S/C13H18O2/c1-10-5-7-12(8-6-10)9-13(3,4)15-11(2)14/h5-8H,9H2,1-4H3 |
InChI Key |
ZZRMFTYRQORIEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


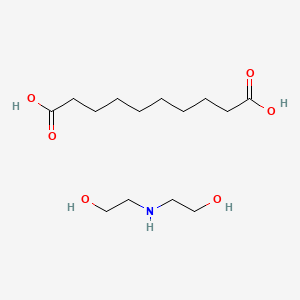
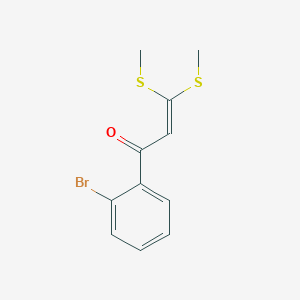
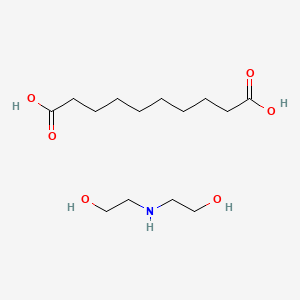
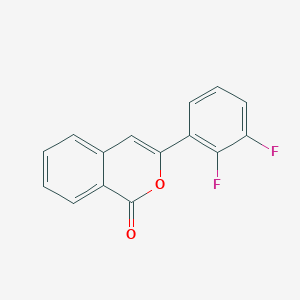
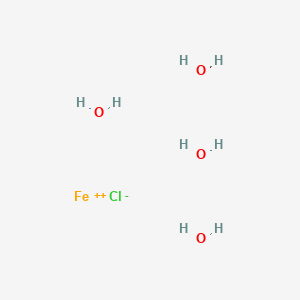
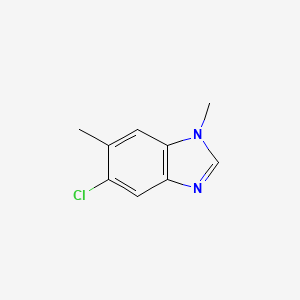
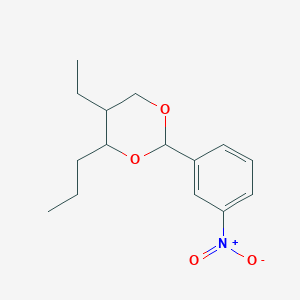
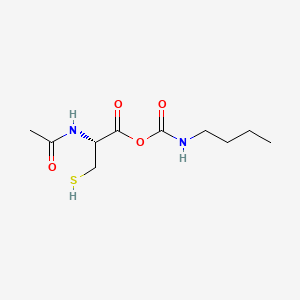
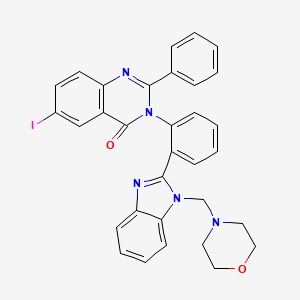
![[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate](/img/structure/B13773313.png)
![[(1R,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane](/img/structure/B13773314.png)
